molecular formula C12H8N4O2 B568073 5-nitro-3-(pyridin-4-yl)-1H-indazole CAS No. 1245648-33-2

5-nitro-3-(pyridin-4-yl)-1H-indazole

Cat. No. B568073
M. Wt: 240.222
InChI Key: NXGOHIPRXHGBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-3-(pyridin-4-yl)-1H-indazole is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

Summary of the Application

“5-nitro-3-(pyridin-4-yl)-1H-indazole” is used in the synthesis of photochromic molecules . Photochromism is a reversible switching between two isomers of different colors under light irradiation (generally, visible or UV) . The two isomers of a photochromic switch may have different chemical and physical properties such as wettability, dielectric constant, redox potential, polarity, and conductivity .

Methods of Application or Experimental Procedures

In the study, some 1′,3′,3′-trimethylspiro[chromene-2,2′-indoline] derivatives containing the nitro and formyl groups are synthesized via the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with the corresponding salicylaldehyde derivatives . The UV–visible spectroscopic analyses of their methanolic solutions before and after exposure to a UV lamp (in the spectral range of 360–400 nm) are studied .

Results or Outcomes

The synthesized photochromic molecules are characterized by the FT-IR, 1H-NMR, and 13C-NMR spectroscopic techniques . These compounds have different photochromic behaviors .

Agrochemical and Pharmaceutical Industries

Summary of the Application

Trifluoromethylpyridines (TFMP), which can be synthesized using “5-nitro-3-(pyridin-4-yl)-1H-indazole”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Methods of Application or Experimental Procedures

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been studied . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

properties

IUPAC Name

5-nitro-3-pyridin-4-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-16(18)9-1-2-11-10(7-9)12(15-14-11)8-3-5-13-6-4-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGOHIPRXHGBMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856231
Record name 5-Nitro-3-(pyridin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-3-(pyridin-4-yl)-1H-indazole

CAS RN

1245648-33-2
Record name 5-Nitro-3-(pyridin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
AW Garofalo, J Bright, S De Lombaert… - Journal of Medicinal …, 2020 - ACS Publications
Pathogenic variants in the leucine-rich repeat kinase 2 (LRRK2) gene have been identified that increase the risk for developing Parkinson’s disease in a dominantly inherited fashion. …
Number of citations: 27 pubs.acs.org

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